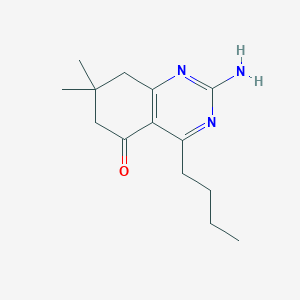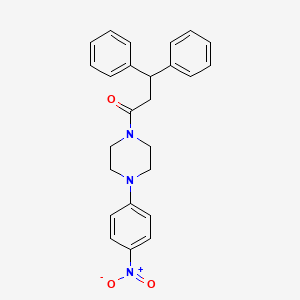![molecular formula C15H23NO2S3 B4922922 N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMETB belongs to the family of sulfonamide compounds, which have been widely studied for their pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been suggested that N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase IX. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base regulation and ion transport. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the synthesis of estrogen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide on specific cellular processes. However, one limitation of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Orientations Futures
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the development of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another area of research is the study of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide and its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-chloroethyl cyclohexyl sulfide and sodium ethoxide, which leads to the formation of 2-(cyclohexylthio)ethyl ethyl ether. The second step involves the reaction of this intermediate product with 4-methylthiobenzenesulfonyl chloride in the presence of triethylamine, resulting in the formation of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide.
Applications De Recherche Scientifique
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S3/c1-19-13-7-9-15(10-8-13)21(17,18)16-11-12-20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALSEPUNQLGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)


![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)